molecular formula C18H18N2O3S3 B6477826 N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 2640979-86-6

N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B6477826
CAS No.: 2640979-86-6
M. Wt: 406.5 g/mol
InChI Key: NNXJSSCEEKHELQ-UHFFFAOYSA-N
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Description

N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide is an organic compound that features a complex structure incorporating a bithiophene moiety, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene with a thiophene boronic acid derivative in the presence of a palladium catalyst.

    Attachment of the Sulfamoyl Group: The bithiophene derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base to introduce the sulfamoyl group.

    Formation of the Final Compound: The intermediate product is further reacted with 4-aminophenylacetamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group or the bithiophene unit.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.

Properties

IUPAC Name

N-[4-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13(21)20-14-4-7-16(8-5-14)26(22,23)19-11-10-15-6-9-18(25-15)17-3-2-12-24-17/h2-9,12,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJSSCEEKHELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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